N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 124668-52-6
VCID: VC8175242
InChI: InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H
SMILES: C1C(CN1)CNC(=O)C(F)(F)F.Cl
Molecular Formula: C6H10ClF3N2O
Molecular Weight: 218.6 g/mol

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride

CAS No.: 124668-52-6

Cat. No.: VC8175242

Molecular Formula: C6H10ClF3N2O

Molecular Weight: 218.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride - 124668-52-6

Specification

CAS No. 124668-52-6
Molecular Formula C6H10ClF3N2O
Molecular Weight 218.6 g/mol
IUPAC Name N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
Standard InChI InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H
Standard InChI Key VNLUDOWOYBHVIO-UHFFFAOYSA-N
SMILES C1C(CN1)CNC(=O)C(F)(F)F.Cl
Canonical SMILES C1C(CN1)CNC(=O)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride belongs to the trifluoroacetamide class, incorporating a four-membered azetidine ring linked via a methylene group to a trifluoroacetyl moiety. The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations. Key identifiers include:

PropertyValue
CAS Number124668-52-6
Molecular FormulaC6H10ClF3N2O\text{C}_6\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}
Molecular Weight218.6 g/mol
IUPAC NameN-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide; hydrochloride
SMILESC1C(CN1)CNC(=O)C(F)(F)F.Cl
InChI KeyVNLUDOWOYBHVIO-UHFFFAOYSA-N

The azetidine ring adopts a puckered conformation, while the trifluoroacetamide group contributes electronegativity and metabolic stability .

Distinction from Related Compounds

A structurally similar compound, N-(azetidin-3-yl)-2,2,2-trifluoroacetamide (CAS No. 98448-79-4), lacks the methylene spacer and hydrochloride counterion, resulting in a molecular formula of C5H7F3N2O\text{C}_5\text{H}_7\text{F}_3\text{N}_2\text{O} and a reduced molar mass of 168.12 g/mol . This distinction alters physicochemical properties, such as boiling point (223°C vs. decomposing upon heating for the hydrochloride) and solubility .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride typically involves multi-step protocols:

  • Azetidine Precursor Preparation: Azetidin-3-ylmethanamine is synthesized via cyclization of 1,3-diaminopropane derivatives under acidic conditions.

  • Trifluoroacetylation: The primary amine reacts with trifluoroacetic anhydride ((CF3CO)2O\text{(CF}_3\text{CO)}_2\text{O}) in dichloromethane, yielding the trifluoroacetamide intermediate.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water mixtures .

Reaction Mechanisms

The compound participates in nucleophilic substitution reactions at the azetidine nitrogen, enabling functionalization. For example, alkylation with benzyl bromide forms quaternary ammonium derivatives, while condensation with carbonyl compounds generates imine-linked conjugates . The trifluoroacetamide group resists enzymatic hydrolysis, enhancing in vivo stability compared to non-fluorinated analogs.

Applications in Drug Design

Kinase Inhibitor Development

Patent literature highlights its role in synthesizing kinase inhibitors. US8299057B2 discloses derivatives where the azetidine moiety acts as a spacer, positioning pharmacophores for optimal binding to ATP pockets in kinases like EGFR and VEGFR . For instance, coupling with indazole-carboxamide fragments yielded compounds with IC50_{50} values <10 nM in enzymatic assays .

Enhancing Binding Affinity

The trifluoroacetamide group’s hydrophobicity and electron-withdrawing properties stabilize ligand-receptor interactions. Molecular dynamics simulations indicate that the CF3_3 group forms van der Waals contacts with hydrophobic residues (e.g., Leu788 in EGFR), while the acetamide carbonyl hydrogen-bonds with Lys745 .

SupplierCatalog IDPurityPrice (per 100 mg)
VulcanChemVC8175242>95%$320
AChemBlockP4918597%$285

Handling requires PPE due to potential respiratory irritation. Storage recommendations include desiccated conditions at -20°C to prevent hydrolysis .

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